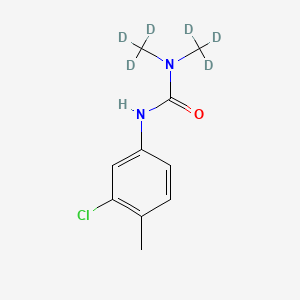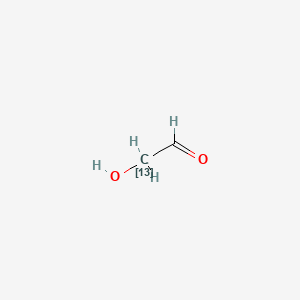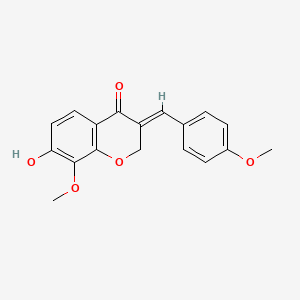
BM23AP4A2H
Vue d'ensemble
Description
6|A-Methyl Hydrocortisone 21-Hemisuccinate, also known as Corticosterone, 17-hydroxy-6α-methyl-, 21- (H succinate) (6CI), is a derivative of succinic acid in which one of the carboxy groups is esterified by the C-21 hydroxy group of cortisol (hydrocortisone) . It has a molecular formula of C26 H36 O8 and a molecular weight of 476.56 .
Physical And Chemical Properties Analysis
6|A-Methyl Hydrocortisone 21-Hemisuccinate is a light beige solid . It has a molecular weight of 476.56 and a molecular formula of C26 H36 O8 .Applications De Recherche Scientifique
Administration de médicaments thérapeutiques
BM23AP4A2H est utilisé dans le développement de systèmes d'administration de médicaments thérapeutiques. Ses propriétés facilitent la libération contrôlée des médicaments, améliorant l'efficacité des traitements pour diverses affections. Cette application est cruciale dans la création de thérapies ciblées qui minimisent les effets secondaires et améliorent les résultats pour les patients .
Détection et diagnostic des maladies
Dans le domaine du diagnostic, this compound joue un rôle dans la formulation d'agents de diagnostic. Ces agents peuvent être utilisés dans des techniques d'imagerie pour détecter les maladies à des stades précoces, ce qui est essentiel pour les affections où une intervention précoce peut modifier considérablement le pronostic .
Biosensibilité
Les caractéristiques uniques du composé le rendent approprié pour des applications de biosensibilité. Il peut être intégré dans des capteurs qui détectent les marqueurs biologiques, aidant à la surveillance de l'état de santé et de l'environnement. Cette application est particulièrement importante pour la détection en temps réel des agents pathogènes ou des toxines .
Médecine régénérative
This compound contribue à l'avancement de la médecine régénérative. Il est impliqué dans la création d'échafaudages qui soutiennent la croissance et la différenciation des cellules, ce qui est essentiel pour le génie tissulaire et la cicatrisation des tissus endommagés .
Traitement des maladies
En tant que polymère bioactif, this compound est utilisé dans le traitement des maladies en modulant les réponses immunitaires ou en administrant des agents thérapeutiques directement au site affecté. Cette application est importante pour les affections chroniques et aiguës qui nécessitent un traitement localisé .
Fabrication de dispositifs biomédicaux
Les propriétés du composé sont bénéfiques dans la fabrication de dispositifs biomédicaux. Ces dispositifs vont des implants aux technologies portables qui peuvent surveiller et gérer les conditions de santé, améliorant la qualité de vie des patients .
Hydrogel et pansement pour plaies
Dans le secteur biomédical, this compound est utilisé pour créer des hydrogels et des pansements pour le traitement des plaies. Ces matériaux favorisent la cicatrisation en maintenant un environnement humide et en délivrant des médicaments ou d'autres substances bioactives au site de la plaie .
Film et revêtements d'emballage fonctionnels
Les polymères à base de this compound sont utilisés dans la production de films et de revêtements d'emballage fonctionnels. Ces matériaux prolongent la durée de conservation des produits alimentaires en offrant des solutions d'emballage actives et intelligentes qui réagissent aux changements environnementaux .
Mécanisme D'action
Target of Action
BM23AP4A2H, also known as 6|A-Methyl Hydrocortisone 21-Hemisuccinate, is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside cells . Upon binding to glucocorticoids, the GR undergoes a conformational change, allowing it to translocate into the nucleus and bind to glucocorticoid response elements (GREs) in the DNA, thereby regulating the transcription of target genes .
Mode of Action
The interaction of this compound with its target, the GR, results in the modulation of gene expression . This modulation can lead to both upregulation and downregulation of genes, depending on the specific GREs involved . The changes in gene expression can affect various biological processes, including inflammation, immune response, and metabolism .
Biochemical Pathways
This compound, like other glucocorticoids, affects multiple biochemical pathways. It can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-3, thereby reducing inflammation . Additionally, it can influence metabolic pathways, affecting processes such as glucose metabolism and lipid metabolism .
Pharmacokinetics
Glucocorticoids generally exhibit good oral bioavailability and are metabolized in the liver . They are also known to bind extensively to plasma proteins, particularly corticosteroid-binding globulin . The elimination of glucocorticoids typically involves urinary excretion of metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of target genes. It can suppress the immune response and reduce inflammation, making it potentially useful in the treatment of conditions such as autoimmune diseases . It can also influence metabolic processes, affecting the body’s handling of carbohydrates, proteins, and fats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetic variations, age, and health status can influence how a person responds to this compound .
Safety and Hazards
Propriétés
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQHMYZONZIQMP-XYMSELFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858049 | |
| Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119657-85-1 | |
| Record name | Methylhydrocortisone-21-hydrogen hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119657851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLHYDROCORTISONE-21-HYDROGEN HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM23AP4A2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)





